An In-depth Technical Guide to the Physical Properties of 2-Hydroxy-4-methyl-3-nitropyridine
An In-depth Technical Guide to the Physical Properties of 2-Hydroxy-4-methyl-3-nitropyridine
Introduction
2-Hydroxy-4-methyl-3-nitropyridine (CAS No: 21901-18-8) is a substituted pyridine derivative of significant interest in medicinal chemistry and organic synthesis.[1][2] Its structural architecture, featuring a pyridine core with hydroxyl, methyl, and nitro functional groups, imparts a unique combination of electronic and steric properties. This guide provides a comprehensive overview of its core physical properties, offering both established data and field-proven experimental methodologies for their validation. Understanding these characteristics is paramount for applications ranging from reaction optimization and formulation development to proteomics research.[1]
The molecule exists in a tautomeric equilibrium between the pyridin-2-ol form and the pyridin-2(1H)-one form, a characteristic feature of 2-hydroxypyridines that influences its chemical reactivity and physical behavior.
Caption: Acid-base equilibrium of 2-Hydroxy-4-methyl-3-nitropyridine.
Spectroscopic Profile
Spectroscopic analysis is fundamental to confirming the molecular structure and purity of the compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to the different protons in the molecule. [3] * Aromatic Protons (2H): Two signals in the aromatic region (~6-9 ppm), appearing as doublets due to coupling with each other.
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Methyl Protons (3H): A sharp singlet in the aliphatic region (~2-3 ppm).
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Labile Proton (1H): A broad singlet corresponding to the N-H (pyridone) or O-H (pyridinol) proton. Its chemical shift is highly dependent on solvent and concentration.
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¹³C NMR: The carbon NMR spectrum should display six distinct signals for the six non-equivalent carbon atoms. [4] * Methyl Carbon: ~15-25 ppm.
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Aromatic Carbons: Four signals in the ~110-160 ppm range. The carbons attached to the nitro and oxygen/nitrogen atoms will be shifted further downfield.
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Carbonyl-like Carbon (C2): The C2 carbon of the pyridone tautomer will appear significantly downfield, typically in the ~160-180 ppm range. [5]
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Infrared (IR) Spectroscopy
The IR spectrum provides key information about the functional groups present. Characteristic absorption bands are expected at:
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~3400-3000 cm⁻¹: A broad band corresponding to the N-H stretch of the pyridone and any O-H stretch from the pyridinol tautomer.
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~3000-2850 cm⁻¹: C-H stretching from the methyl and aromatic groups.
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~1650-1680 cm⁻¹: A strong C=O stretching band, characteristic of the pyridone form.
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~1580-1620 cm⁻¹: C=C and C=N stretching vibrations within the aromatic ring.
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~1550 and ~1350 cm⁻¹: Strong, characteristic asymmetric and symmetric stretching vibrations of the nitro (NO₂) group, respectively.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern.
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Molecular Ion (M⁺): A prominent peak at m/z ≈ 154.12, corresponding to the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can confirm the elemental formula C₆H₆N₂O₃.
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Fragmentation: Common fragmentation pathways may include the loss of the nitro group (-NO₂, 46 Da) or nitric oxide (-NO, 30 Da).
Experimental Protocols
The following section details standardized, field-proven methodologies for the experimental determination of key physical properties.
Protocol: Melting Point Determination (Capillary Method)
This protocol describes the determination of the melting point range using a standard digital melting point apparatus. [6][7]
Caption: Workflow for Melting Point Determination.
Methodology:
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Sample Preparation: Ensure the 2-Hydroxy-4-methyl-3-nitropyridine sample is completely dry and finely powdered. Load a small amount (2-3 mm height) into a capillary tube sealed at one end. [6]2. Apparatus Setup: Place the capillary tube into the heating block of the melting point apparatus.
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Approximate Determination (Optional but Recommended): Set a rapid heating rate (e.g., 10-20 °C/minute) to quickly find an approximate melting range. This saves time for subsequent, more accurate measurements. [8]4. Accurate Determination: Prepare a new sample. Set the starting temperature to about 20 °C below the approximate melting point found.
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Heating: Heat at a slow, controlled rate of 1-2 °C per minute to ensure thermal equilibrium between the sample, heating block, and thermometer. 6. Observation: Carefully observe the sample. Record the temperature at which the first drop of liquid appears (T₁) and the temperature at which the last crystal melts into a clear liquid (T₂).
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Reporting: The melting point is reported as the range T₁ - T₂. For a pure compound, this range should be narrow (≤ 2 °C).
Protocol: Aqueous Solubility Determination (Shake-Flask Method)
This method is the gold standard for determining thermodynamic solubility, measuring the equilibrium concentration of a compound in a given solvent. [9][10][11]
Caption: Workflow for Shake-Flask Solubility Determination.
Methodology:
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Preparation: Add an excess amount of solid 2-Hydroxy-4-methyl-3-nitropyridine to a vial containing a precise volume of the desired solvent (e.g., phosphate-buffered saline, pH 7.4). The excess solid ensures that equilibrium saturation is achieved. [10]2. Equilibration: Seal the vial and place it on an orbital shaker or rotator in a temperature-controlled environment (e.g., 25 °C or 37 °C). Agitate for a sufficient period (typically 24-48 hours) to allow the system to reach equilibrium. [12]3. Phase Separation: After equilibration, let the vial stand to allow solids to settle. Carefully remove an aliquot of the supernatant. To ensure no solid particles are present, centrifuge the aliquot at high speed or filter it through a 0.22 µm syringe filter. [11]4. Quantification: Prepare a series of standard solutions of the compound with known concentrations. Measure the concentration of the compound in the filtered saturated solution using a validated analytical method, such as UV-Vis spectrophotometry (if the compound has a suitable chromophore) or HPLC. [9]5. Calculation: Determine the concentration of the sample against the calibration curve generated from the standard solutions. This concentration represents the thermodynamic solubility of the compound under the tested conditions.
Protocol: pKa Determination (Spectrophotometric Method)
This method is suitable for compounds that possess a chromophore and whose UV-Vis absorbance spectrum changes with pH, which is expected for 2-Hydroxy-4-methyl-3-nitropyridine due to its aromatic system. [13][14][15] Methodology:
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Buffer Preparation: Prepare a series of buffer solutions with known pH values, spanning a range approximately 2 pH units above and below the estimated pKa. Maintain a constant ionic strength across all buffers by adding a salt like KCl. [13]2. Solution Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., DMSO). Add a small, fixed volume of the stock solution to each buffer solution in a 96-well plate or individual cuvettes to achieve a constant final concentration. [14]3. Spectral Acquisition: Measure the full UV-Vis absorbance spectrum (e.g., 230-500 nm) for the compound in each buffer solution. [13]4. Data Analysis:
-
Identify a wavelength (λ) where the absorbance difference between the fully protonated (acidic) and fully deprotonated (basic) forms is maximal.
-
Plot the absorbance at this chosen wavelength against the pH of the buffer solutions.
-
The resulting plot will be a sigmoidal curve. The pKa is the pH value at the inflection point of this curve, which corresponds to the point where the concentrations of the acidic and basic forms are equal. [16]
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Safety and Handling
2-Hydroxy-4-methyl-3-nitropyridine must be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated area or a chemical fume hood.
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GHS Pictogram: GHS07 (Exclamation Mark)
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Hazard Statements:
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H315: Causes skin irritation.
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H319: Causes serious eye irritation.
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H335: May cause respiratory irritation.
-
-
Precautionary Statements:
-
P261: Avoid breathing dust.
-
P280: Wear protective gloves/eye protection.
-
P302+P352: IF ON SKIN: Wash with plenty of water.
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
-
References
-
University of Calgary. (n.d.). Melting point determination. Department of Chemistry. [Link]
-
Nichols, L. (2020, August 11). 4.3: Melting Point Determination Procedure. Chemistry LibreTexts. [Link]
-
Westlab Canada. (2023, May 8). Measuring the Melting Point. [Link]
-
Zarghampour, F., et al. (2024). A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility. Pharmaceutical Sciences, 30(2). [Link]
-
University of South Alabama. (n.d.). Experiment 1 - Melting Points. Department of Chemistry. [Link]
-
Ruiz-Caro, J., et al. (2012). Rapid Determination of Ionization Constants (pKa) by UV Spectroscopy Using 96-Well Microtiter Plates. ACS Medicinal Chemistry Letters, 3(8), 670-674. [Link]
-
Slideshare. (2021, September 19). experiment (1) determination of melting points. [Link]
-
Suarez, S., & Neves, E. (2018). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies. [Link]
-
ACS Publications. (2012). Rapid Determination of Ionization Constants (pKa) by UV Spectroscopy Using 96-Well Microtiter Plates. ACS Medicinal Chemistry Letters. [Link]
-
eGyanKosh. (n.d.). EXPT. 5 DETERMINATION OF pKa OF AN INDICATOR USING SPECTROPHOTOMETRY. [Link]
-
Regulations.gov. (2018). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. [Link]
-
BioAssay Systems. (n.d.). Solubility Testing – Shake Flask Method. [Link]
-
Human Metabolome Database. (2012). Showing metabocard for 2-Hydroxypyridine (HMDB0013751). [Link]
-
Pharma Beginners. (2025). 5 Easy Methods to Calculate pKa. [Link]
-
Ramos, J. (n.d.). UV-Vis Spectrometry, pKa of a dye. [Link]
-
NPTEL. (n.d.). 13C NMR spectroscopy. [Link]
- Google Patents. (n.d.). CN103664757A - Preparation method of 2-hydroxy-3-nitropyridine.
-
PubChem. (n.d.). 2-Hydroxy-4-methyl-3-nitropyridine. [Link]
Sources
- 1. scbt.com [scbt.com]
- 2. 2-Hydroxy-4-methyl-3-nitropyridine | C6H6N2O3 | CID 345370 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2-Hydroxy-4-methyl-3-nitropyridine(21901-18-8) 1H NMR spectrum [chemicalbook.com]
- 4. 2-Hydroxy-4-methyl-3-nitropyridine(21901-18-8) 13C NMR spectrum [chemicalbook.com]
- 5. bhu.ac.in [bhu.ac.in]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. westlab.com [westlab.com]
- 8. jan.ucc.nau.edu [jan.ucc.nau.edu]
- 9. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 10. dissolutiontech.com [dissolutiontech.com]
- 11. enamine.net [enamine.net]
- 12. bioassaysys.com [bioassaysys.com]
- 13. Rapid Determination of Ionization Constants (pKa) by UV Spectroscopy Using 96-Well Microtiter Plates - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. pharmaguru.co [pharmaguru.co]
- 16. hi-tec.tripod.com [hi-tec.tripod.com]
